Sodium 4,4-difluorobut-2-ynoate
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Overview
Description
Sodium 4,4-difluorobut-2-ynoate is a chemical compound with the molecular formula C₄H₂F₂NaO₂ It is a sodium salt derivative of 4,4-difluorobut-2-ynoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4,4-difluorobut-2-ynoate typically involves the reaction of 4,4-difluorobut-2-ynoic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction completion. The final product is purified through recrystallization and drying techniques.
Chemical Reactions Analysis
Types of Reactions: Sodium 4,4-difluorobut-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of difluorobut-2-ynoic acid derivatives.
Reduction: Formation of difluorobut-2-ynol derivatives.
Substitution: Formation of various substituted difluorobut-2-ynoate derivatives.
Scientific Research Applications
Sodium 4,4-difluorobut-2-ynoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of sodium 4,4-difluorobut-2-ynoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The fluorine atoms in the compound play a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Sodium 4-fluorobut-2-ynoate: Similar structure but with only one fluorine atom.
Sodium 4,4-dichlorobut-2-ynoate: Similar structure but with chlorine atoms instead of fluorine.
Sodium 4,4-dibromobut-2-ynoate: Similar structure but with bromine atoms instead of fluorine.
Uniqueness: Sodium 4,4-difluorobut-2-ynoate is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs with different halogen atoms.
Properties
IUPAC Name |
sodium;4,4-difluorobut-2-ynoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F2O2.Na/c5-3(6)1-2-4(7)8;/h3H,(H,7,8);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWVFPVDNWXCJI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#CC(=O)[O-])C(F)F.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF2NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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